molecular formula C23H28N2O3S B1224801 N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

Cat. No.: B1224801
M. Wt: 412.5 g/mol
InChI Key: XZDMAKJNSGYMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the quinoline family. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a quinoline moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method is the reaction of an aromatic amine with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction is carried out in a solvent like diphenyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE apart is its unique combination of a cycloheptyl group and a benzenesulfonamide moiety, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-cycloheptyl-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C23H28N2O3S/c26-23(25-16-8-11-18-9-5-6-15-22(18)25)19-10-7-14-21(17-19)29(27,28)24-20-12-3-1-2-4-13-20/h5-7,9-10,14-15,17,20,24H,1-4,8,11-13,16H2

InChI Key

XZDMAKJNSGYMQP-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE
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N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE
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N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE
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N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE
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N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE
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N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

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